molecular formula C23H20N2O3S2 B2668701 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide CAS No. 895447-10-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide

Cat. No.: B2668701
CAS No.: 895447-10-6
M. Wt: 436.54
InChI Key: OBXWRVUDZAILKM-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide is a complex organic compound with a unique structure that includes a thiazole ring fused to an acenaphthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the acenaphthene derivative, followed by the introduction of the thiazole ring through cyclization reactions. The tosyl group is then added via sulfonylation reactions, and the final product is obtained through amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide is unique due to its specific structural features, such as the presence of the tosyl group and the specific arrangement of the acenaphthene and thiazole rings. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-14-5-9-17(10-6-14)30(27,28)12-11-20(26)24-23-25-22-18-4-2-3-15-7-8-16(21(15)18)13-19(22)29-23/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXWRVUDZAILKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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